N-Nitrosodibenzylamine-d10

Description

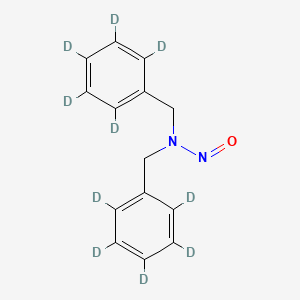

Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O |

|---|---|

Molecular Weight |

236.33 g/mol |

IUPAC Name |

N,N-bis[(2,3,4,5,6-pentadeuteriophenyl)methyl]nitrous amide |

InChI |

InChI=1S/C14H14N2O/c17-15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |

InChI Key |

RZJLAUZAMYYGMS-LHNTUAQVSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN(CC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])N=O)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=O |

Origin of Product |

United States |

Foundational & Exploratory

N-Nitrosodibenzylamine-d10: A Technical Guide for Researchers

An In-depth Examination of a Key Internal Standard in Nitrosamine Analysis

N-Nitrosodibenzylamine-d10 (NDBzA-d10) is a deuterated isotopic analog of N-Nitrosodibenzylamine. It serves as a critical internal standard in the analytical testing of pharmaceutical products for nitrosamine impurities. Its use is essential for accurate quantification in sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This technical guide provides a comprehensive overview of NDBzA-d10, including its chemical properties, common applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is distinguished by the substitution of ten hydrogen atoms with deuterium on the phenyl rings. This isotopic labeling results in a distinct mass difference from its non-deuterated counterpart, which is fundamental to its function as an internal standard in mass spectrometry-based methods.

| Property | Value |

| Chemical Name | N,N-bis[(2,3,4,5,6-pentadeuteriophenyl)methyl]nitrous amide |

| Synonyms | N-Nitrosodibenzylamine D10 (Diphenyl D10), NDBzA-d10 |

| Molecular Formula | C₁₄D₁₀H₄N₂O |

| Molecular Weight | 236.335 g/mol |

| CAS Number | 1794791-25-5 |

| Unlabelled CAS Number | 5336-53-8 |

Table 1: Key chemical and physical properties of this compound.

Application in Nitrosamine Analysis

The primary application of this compound is as an internal standard for the quantitative analysis of nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products. Regulatory agencies worldwide have set stringent limits for these impurities due to their potential carcinogenic properties. The use of a deuterated internal standard like NDBzA-d10 is crucial for method validation and to ensure the accuracy and precision of the analytical results.

Logical Workflow for Nitrosamine Analysis using an Internal Standard

Experimental Protocols

While a specific validated method detailing the use of this compound is not publicly available in the provided search results, a general experimental protocol for the analysis of nitrosamines using a deuterated internal standard by LC-MS/MS is outlined below. This protocol is a composite based on common practices in the field and should be adapted and validated for specific applications.

General LC-MS/MS Method for Nitrosamine Analysis

1. Standard and Sample Preparation:

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Internal Standard Solution: Dilute the stock solution to a working concentration (e.g., 1 µg/mL) with the appropriate solvent.

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target nitrosamine analytes. Spike each calibration standard with the working internal standard solution to a final concentration (e.g., 50 ng/mL).

-

Sample Preparation: Accurately weigh the drug substance or product and dissolve or extract it with a suitable solvent. Spike the sample with the working internal standard solution to the same final concentration as the calibration standards.

2. Chromatographic Conditions:

| Parameter | Typical Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |

| Gradient | Optimized for separation of target nitrosamines |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 20 µL |

Table 2: Typical LC parameters for nitrosamine analysis.

3. Mass Spectrometry Conditions:

| Parameter | Typical Value |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined for each target analyte and this compound |

Table 3: Typical MS parameters for nitrosamine analysis.

Note on MRM Transitions: The specific precursor and product ion transitions for this compound would need to be determined experimentally. Generally, the protonated molecule [M+H]⁺ would be selected as the precursor ion, and characteristic fragment ions would be monitored as product ions.

Synthesis of N-Nitrosamines

While a specific protocol for the synthesis of this compound was not found, the general synthesis of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid). For the synthesis of the deuterated analog, the starting material would be dibenzylamine-d10.

Safety and Handling

N-Nitrosamines are classified as probable human carcinogens. The non-deuterated form, N-Nitrosodibenzylamine, is harmful if swallowed and is suspected of causing genetic defects. Therefore, this compound should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated fume hood. A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of nitrosamine impurities in pharmaceutical products. Its use as an internal standard in modern analytical techniques like LC-MS/MS and GC-MS/MS is fundamental to ensuring the safety and quality of medicines. While specific, publicly available, validated methods detailing its use are scarce, the general principles and protocols outlined in this guide provide a solid foundation for researchers and scientists working in this critical area of drug development and safety assessment.

An In-depth Technical Guide to the Chemical Properties of N-Nitrosodibenzylamine-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodibenzylamine-d10 is the deuterated form of N-Nitrosodibenzylamine (NDBzA), a member of the N-nitrosamine class of compounds. N-nitrosamines are of significant interest to the scientific and pharmaceutical communities due to their potential as carcinogens and mutagens. The deuterated analog serves as an invaluable internal standard for the quantitative analysis of NDBzA in various matrices, particularly in complex biological and environmental samples. This guide provides a comprehensive overview of the chemical properties, synthesis, metabolic activation, and analytical methodologies related to this compound.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for understanding its behavior in analytical and biological systems.

| Property | Value | Reference |

| Chemical Name | N-Nitroso-N-(phenylmethyl)benzenemethanamine-d10 | [1] |

| Synonyms | Dibenzylnitrosamine-d10; N,N-Dibenzylnitrosamine-d10; NSC 338-d10; Nitrosodibenzylamine-d10 | [1] |

| CAS Number | 1794791-25-5 | [1] |

| Molecular Formula | C₁₄H₄D₁₀N₂O | [1] |

| Molecular Weight | 236.34 g/mol | [1] |

| Appearance | Yellow Low Melting Solid | [2] |

| Melting Point | 56-58°C (for non-deuterated) | [3] |

Synthesis

3.1 General Experimental Protocol for Nitrosation of Dibenzylamine-d10

This procedure is adapted from general methods for the synthesis of N-nitrosamines.[4][5][6][7][8][9]

Materials:

-

Dibenzylamine-d10

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or other suitable acid

-

Dichloromethane or other suitable organic solvent

-

Water

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve a known quantity of Dibenzylamine-d10 in a suitable organic solvent such as dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5°C with continuous stirring.

-

Slowly add an aqueous solution of sodium nitrite to the cooled amine solution.

-

Acidify the reaction mixture by the dropwise addition of hydrochloric acid while maintaining the temperature between 0-5°C. The reaction is typically carried out under acidic conditions to generate the nitrosating agent, nitrous acid (HONO), in situ.

-

Continue stirring the reaction mixture at 0-5°C for a specified period (e.g., 1-2 hours) to ensure complete nitrosation.

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or chromatography if necessary.

Logical Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the general synthetic workflow for this compound.

Biological Activity and Signaling Pathway

N-Nitrosodibenzylamine, the non-deuterated parent compound, is known to be mutagenic and induces DNA strand breaks in isolated rat hepatocytes.[2] The genotoxicity of N-nitrosamines is contingent upon their metabolic activation, primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver.

4.1 Metabolic Activation Pathway

The metabolic activation of N-nitrosamines is a critical step in their mechanism of toxicity. The generally accepted pathway involves the enzymatic α-hydroxylation of one of the alkyl chains attached to the nitrosamine nitrogen. This is followed by a series of spontaneous rearrangements that ultimately generate a highly reactive electrophilic species, a diazonium ion, which can then alkylate cellular macromolecules, most notably DNA.

Caption: Metabolic activation pathway of N-Nitrosodibenzylamine leading to DNA damage.

Experimental Protocols

Detailed methodologies for key experiments involving the detection of DNA damage induced by N-nitrosamines are provided below.

5.1 Detection of DNA Strand Breaks by Alkaline Elution Assay

The alkaline elution assay is a sensitive method for measuring DNA single-strand breaks in mammalian cells.[10]

Materials:

-

V79 Chinese hamster cells or isolated rat hepatocytes

-

This compound solution (in a suitable solvent like DMSO)

-

Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0)

-

Eluting solution (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1)

-

Polyvinyl chloride filters (2 µm pore size)

-

DNA-specific fluorescent dye (e.g., Hoechst 33258)

-

Fluorometer

Procedure:

-

Cell Treatment: Culture the chosen cell line to the desired confluency. Expose the cells to various concentrations of this compound for a specific duration (e.g., 2-4 hours). Include positive and negative controls.

-

Cell Lysis: After treatment, harvest the cells and carefully layer them onto the polyvinyl chloride filters. Lyse the cells by slowly passing the lysis solution through the filter. This removes cellular components, leaving the DNA on the filter.

-

Alkaline Elution: Wash the DNA on the filter with a suitable buffer. Begin the elution by pumping the alkaline eluting solution through the filter at a constant rate. The alkaline pH denatures the DNA, and the rate at which the DNA elutes from the filter is proportional to the number of single-strand breaks.

-

Fraction Collection: Collect fractions of the eluate at regular time intervals.

-

DNA Quantification: Quantify the amount of DNA in each fraction and the DNA remaining on the filter using a fluorescent DNA-binding dye.

-

Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. A faster elution rate compared to the control indicates an increase in DNA single-strand breaks.

5.2 Detection of DNA Damage by Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a versatile and sensitive method for detecting DNA damage at the level of individual cells.[11]

Materials:

-

NIH3T3 cells or other suitable cell line

-

This compound solution

-

Low melting point agarose

-

Normal melting point agarose

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA stain (e.g., ethidium bromide or SYBR Green)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Cell Preparation and Treatment: Prepare a single-cell suspension from the cultured cells. Expose the cells to different concentrations of this compound for a defined period.

-

Embedding in Agarose: Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer for a period to allow the DNA to unwind. Apply an electric field. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides with the neutralization buffer and stain with a fluorescent DNA dye.

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope. The amount of DNA in the tail relative to the head is proportional to the amount of DNA damage. Analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, % DNA in tail).

5.3 Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the trace-level quantification of nitrosamines in complex matrices.[12][13][14][15]

Materials:

-

LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

-

Analytical column suitable for nitrosamine analysis (e.g., C18)

-

Mobile phases (e.g., water and methanol/acetonitrile with formic acid)

-

This compound (as internal standard)

-

Non-deuterated N-Nitrosodibenzylamine standard

-

Sample matrix (e.g., biological fluid, drug product)

-

Solid-phase extraction (SPE) cartridges for sample cleanup (optional)

Procedure:

-

Sample Preparation: Spike the sample with a known amount of this compound as an internal standard. Perform sample extraction and cleanup, for example, using solid-phase extraction, to remove interfering matrix components.

-

Chromatographic Separation: Inject the prepared sample onto the LC system. Use a gradient elution program to achieve chromatographic separation of the analyte from other components.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer. Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), depending on the analyte's properties. Monitor specific precursor-to-product ion transitions for both the analyte (N-Nitrosodibenzylamine) and the internal standard (this compound) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: Create a calibration curve using known concentrations of the non-deuterated standard. The concentration of N-Nitrosodibenzylamine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow for LC-MS/MS Analysis

Caption: A workflow diagram for the quantitative analysis of N-nitrosamines using LC-MS/MS.

Conclusion

This compound is a critical analytical tool for the accurate quantification of its non-deuterated, potentially carcinogenic counterpart. Understanding its chemical properties, synthesis, and biological effects is paramount for researchers in drug development and safety assessment. The experimental protocols outlined in this guide provide a framework for investigating the genotoxic potential of N-nitrosamines and for their sensitive detection in various samples. The continued study of such compounds is essential for ensuring the safety of pharmaceutical products and for advancing our understanding of chemical carcinogenesis.

References

- 1. SU1705276A1 - Method of n-nitrosodiphenylamine synthesis - Google Patents [patents.google.com]

- 2. N-nitrosodibenzylamine | 5336-53-8 [amp.chemicalbook.com]

- 3. N-nitrosodibenzylamine CAS#: 5336-53-8 [amp.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 6. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

- 8. US3090786A - Preparation of nitrosamines - Google Patents [patents.google.com]

- 9. veeprho.com [veeprho.com]

- 10. DNA damage induced by N-nitrosodibenzylamine and N-nitroso-alpha-acetoxybenzyl-benzylamine in mammalian cell systems and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genotoxicity of a Low-Dose Nitrosamine Mixture as Drinking Water Disinfection Byproducts in NIH3T3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. waters.com [waters.com]

- 14. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]

- 15. lcms.cz [lcms.cz]

N-Nitrosodibenzylamine-d10: A Technical Guide for Researchers

CAS Number: 1794791-25-5 Molecular Formula: C₁₄H₄D₁₀N₂O Molecular Weight: 236.34 g/mol

This technical guide provides an in-depth overview of N-Nitrosodibenzylamine-d10, a deuterated analogue of N-Nitrosodibenzylamine (NDBzA). This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its properties, analytical applications, and the biological context of its non-deuterated counterpart.

Core Compound Properties

This compound is a stable, isotopically labeled compound primarily used as an internal standard in analytical chemistry, particularly for the quantification of N-Nitrosodibenzylamine in various matrices. The deuterium labeling provides a distinct mass shift, allowing for precise and accurate measurements using mass spectrometry-based methods.

| Property | Value | Source |

| IUPAC Name | N,N-bis((phenyl-d5)methyl)nitrous amide | [1] |

| InChI Key | RZJLAUZAMYYGMS-LHNTUAQVSA-N | [1] |

| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=O | N/A |

| Storage Temperature | 2-8°C | [1] |

Analytical Applications and Experimental Protocols

This compound is a critical tool for the accurate quantification of N-Nitrosodibenzylamine, a potential mutagenic impurity, in pharmaceutical products and environmental samples. Its use as an internal standard corrects for variations in sample preparation and instrument response.

General Analytical Workflow

The general workflow for the analysis of N-Nitrosodibenzylamine using this compound as an internal standard involves sample extraction, chromatographic separation, and mass spectrometric detection.

Sample Preparation Protocol (Liquid-Liquid Extraction)

This protocol is a representative example for the extraction of nitrosamines from a drug substance.

-

Sample Weighing: Accurately weigh approximately 500 mg of the drug substance into a 15 mL centrifuge tube.

-

Internal Standard Spiking: Add a known volume of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to the sample.

-

Solvent Addition: Add 5 mL of dichloromethane (DCM).

-

Extraction: Vortex the mixture for 10 minutes.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Collection: Carefully transfer the organic (bottom) layer to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol) for analysis.

GC-MS/MS Instrumental Parameters (Illustrative)

| Parameter | Setting |

| Gas Chromatograph | |

| Column | Agilent DB-624 UI (or equivalent) |

| Injection Volume | 1 µL (Splitless) |

| Inlet Temperature | 250°C |

| Oven Program | Initial 40°C (hold 1 min), ramp to 240°C at 10°C/min, hold 5 min |

| Carrier Gas | Helium |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| MRM Transitions | Analyte-specific transitions for NDBzA and NDBzA-d10 |

Biological Context: Genotoxicity and Metabolism of N-Nitrosodibenzylamine

While this compound is used as an analytical standard, the biological activity of its non-deuterated form, N-Nitrosodibenzylamine (NDBzA), is of significant interest, particularly its genotoxic potential. NDBzA has been shown to be mutagenic in Salmonella typhimurium and to induce DNA strand breaks in isolated rat hepatocytes.[2]

Metabolic Activation Pathway

N-nitrosamines, including NDBzA, require metabolic activation to exert their genotoxic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The key step is the α-hydroxylation of one of the benzyl groups.

The metabolic activation of N-nitrosamines is a critical step in their carcinogenesis.[3] The process begins with the enzymatic hydroxylation of the carbon atom adjacent (alpha) to the nitroso group, a reaction catalyzed by cytochrome P450 enzymes.[4][5][6] This results in an unstable α-hydroxynitrosamine intermediate.[4] This intermediate then undergoes spontaneous decomposition to form an aldehyde and a diazohydroxide, which can then be protonated to a diazonium ion.[4] This highly reactive electrophilic diazonium ion can then alkylate cellular macromolecules, including DNA, leading to the formation of DNA adducts, which, if not repaired, can lead to mutations and potentially cancer.[3]

Genotoxicity Testing

The genotoxicity of N-nitrosamines can be assessed using a variety of in vitro and in vivo assays.

The ToxTracker assay is a mammalian cell-based reporter assay used to predict the genotoxic potential of compounds.

Safety and Handling

This compound should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, lab coat, and safety glasses. As with all nitrosamines, exposure should be minimized. Consult the Safety Data Sheet (SDS) for detailed information on handling and safety precautions.

Conclusion

This compound is an indispensable tool for the accurate quantification of its non-deuterated counterpart, a compound of toxicological concern. Understanding the analytical methodologies for its use, as well as the biological mechanisms of the parent compound, is crucial for researchers in the fields of pharmaceutical sciences, environmental analysis, and toxicology. This guide provides a foundational understanding to support these research endeavors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. pjoes.com [pjoes.com]

In-Depth Technical Guide: N-Nitrosodibenzylamine-d10

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical information on N-Nitrosodibenzylamine-d10, a deuterated N-nitrosamine. This isotopically labeled compound is of significant interest for analytical and research applications, particularly in the context of identifying and quantifying carcinogenic nitrosamine impurities in pharmaceutical products and environmental samples. Its use as an internal standard in mass spectrometry-based methods is critical for achieving accurate and reliable results. Furthermore, understanding its mutagenic potential is essential for toxicological assessments.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. The molecular formula and weight have been determined based on its chemical structure, incorporating ten deuterium atoms.

| Parameter | Value | Reference |

| Chemical Name | N-Nitroso-N-(phenylmethyl)benzenemethanamine-d10 | [1] |

| Synonyms | Dibenzylnitrosamine-d10; N,N-Dibenzylnitrosamine-d10 | [1] |

| Molecular Formula | C₁₄H₄D₁₀N₂O | [1] |

| Molecular Weight | 236.34 g/mol | [1] |

| CAS Number | 1794791-25-5 | [1] |

The molecular weight is calculated using the atomic masses of Carbon (12.011 u), Hydrogen (1.008 u), Deuterium (2.014 u), Nitrogen (14.007 u), and Oxygen (15.999 u).

Experimental Protocols

Use as an Internal Standard in Mass Spectrometry

Deuterated N-nitrosamines like this compound are commonly used as internal standards in analytical methods for the detection and quantification of nitrosamine impurities in various matrices, including pharmaceuticals and drinking water. The primary advantage of using a stable isotope-labeled internal standard is its ability to mimic the behavior of the target analyte during sample preparation, chromatography, and ionization in the mass spectrometer, thus correcting for matrix effects and variations in instrument response.

A General Protocol for Nitrosamine Analysis using LC-MS/MS with this compound as an Internal Standard:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare working standard solutions by serially diluting the stock solution to the desired concentrations (e.g., 1 µg/mL, 100 ng/mL).

-

Prepare calibration standards by spiking known concentrations of the target nitrosamine analytes into a blank matrix and adding a fixed concentration of the this compound internal standard solution.

-

-

Sample Preparation:

-

Accurately weigh or measure the sample to be analyzed.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Perform sample extraction using an appropriate method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the nitrosamines from the sample matrix.

-

Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample extract into an LC-MS/MS system.

-

Separate the nitrosamines using a suitable HPLC or UHPLC column and mobile phase gradient.

-

Detect the analytes and the internal standard using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each target nitrosamine and for this compound should be monitored.

-

-

Quantification:

-

Calculate the ratio of the peak area of each target nitrosamine analyte to the peak area of the this compound internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the target nitrosamines in the sample by interpolating their peak area ratios from the calibration curve.

-

Mutagenicity Assessment (Ames Test)

N-Nitrosodibenzylamine is known to be mutagenic, and its deuterated analog is often used in studies to understand the mechanisms of action of this class of compounds. The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical substances.

A General Protocol for the Ames Test for Nitrosamines:

-

Bacterial Strains: Utilize Salmonella typhimurium strains (e.g., TA98, TA100, TA1535) and/or Escherichia coli strain (e.g., WP2 uvrA) with and without metabolic activation.

-

Metabolic Activation System (S9 Mix): Prepare an S9 mix from the liver homogenates of rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. The S9 fraction provides the necessary enzymes for the metabolic activation of nitrosamines into their mutagenic forms.

-

Assay Procedure (Pre-incubation Method):

-

To a sterile tube, add the test substance (this compound dissolved in a suitable solvent like DMSO), the bacterial tester strain culture, and either the S9 mix (for metabolic activation) or a buffer (for direct mutagenicity).

-

Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Add molten top agar to the tube, vortex gently, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis:

-

Count the number of revertant colonies on each plate.

-

A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the solvent control, typically a two- to three-fold increase.

-

Visualizations

The following diagram illustrates a typical workflow for the analysis of nitrosamine impurities in a sample using this compound as an internal standard.

Caption: Workflow for nitrosamine analysis using an internal standard.

References

N-Nitrosodibenzylamine-d10: A Technical Guide for Researchers

This technical guide provides an in-depth overview of N-Nitrosodibenzylamine-d10, a critical analytical tool for researchers, scientists, and drug development professionals. This document details its chemical structure, physical properties, and application as a deuterated internal standard in the quantification of N-Nitrosodibenzylamine, a potential mutagenic impurity in pharmaceutical products.

Core Compound Information

This compound is the deuterium-labeled analogue of N-Nitrosodibenzylamine (NDBzA). The non-labeled compound, NDBzA, is recognized as a mutagenic agent that can induce DNA strand breaks.[1] Consequently, regulatory bodies worldwide require strict monitoring of its presence in pharmaceutical products. The use of a stable isotope-labeled internal standard like this compound is the gold standard for accurate quantification in complex matrices, as it co-elutes with the analyte of interest and experiences similar ionization effects, correcting for variations during sample preparation and analysis.

Chemical Structure

The chemical structure of this compound features two benzyl groups, in which the ten hydrogen atoms on the phenyl rings are replaced with deuterium, attached to a nitrosamine functional group.

Structure:

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its non-deuterated counterpart are summarized below. This information is crucial for method development and compound identification.

| Property | Value (this compound) | Value (N-Nitrosodibenzylamine) |

| IUPAC Name | N,N-bis[(2,3,4,5,6-pentadeuteriophenyl)methyl]nitrous amide[2] | N,N-dibenzylnitrous amide[3] |

| Molecular Formula | C₁₄H₄D₁₀N₂O[2] | C₁₄H₁₄N₂O[3] |

| Molecular Weight | 236.34 g/mol | 226.27 g/mol [3] |

| Exact Mass | 236.173 u[2] | 226.110613 u[3] |

| CAS Number | 1794791-25-5 | 5336-53-8[3] |

| Physical Description | Not specified; typically a solid | Solid[3] |

Analytical Methodologies and Experimental Protocols

This compound is primarily used as an internal standard (ISTD) for the quantification of NDBzA in active pharmaceutical ingredients (APIs) and finished drug products. Isotope dilution mass spectrometry is the preferred method for this trace-level analysis due to its high sensitivity and selectivity. The general approach is outlined in the United States Pharmacopeia (USP) General Chapter <1469> Nitrosamine Impurities.[4][5][6]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves adding a known amount of a stable isotope-labeled standard (e.g., this compound) to a sample. The labeled standard is chemically identical to the native analyte (N-Nitrosodibenzylamine) and therefore exhibits the same behavior during extraction, chromatography, and ionization. By measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled standard, precise and accurate quantification can be achieved, as any sample loss or matrix effects will affect both compounds equally.

Detailed Experimental Protocol: LC-MS/MS Analysis of NDBzA in a Pharmaceutical Matrix

This protocol is a representative example for the analysis of NDBzA in a sartan-based drug product using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

2.2.1. Materials and Reagents

-

N-Nitrosodibenzylamine (NDBzA) analytical standard

-

This compound (ISTD) certified reference material

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Drug product to be analyzed (e.g., Valsartan tablets)

2.2.2. Preparation of Standard Solutions

-

ISTD Stock Solution (10 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 100 mL of methanol.

-

Analyte Stock Solution (10 µg/mL): Accurately weigh 1 mg of N-Nitrosodibenzylamine and dissolve in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Analyte Stock Solution with a 50:50 mixture of methanol and water. Spike each calibration standard with the ISTD Stock Solution to a final concentration of 50 ng/mL.

2.2.3. Sample Preparation

-

Accurately weigh and grind a sufficient number of tablets to obtain a homogenous powder.

-

Weigh an amount of powder equivalent to 100 mg of the active pharmaceutical ingredient into a 15 mL centrifuge tube.

-

Add 10 mL of methanol to the tube.

-

Spike the sample with 50 µL of the 10 µg/mL ISTD Stock Solution (final ISTD concentration of 50 ng/mL).

-

Vortex the tube for 10 minutes, followed by sonication for 15 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial for analysis.

2.2.4. LC-MS/MS Instrumental Conditions

| Parameter | Condition |

| LC System | UPLC/HPLC System |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50) |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | NDBzA: 227.1 → 91.1 (Quantifier), 227.1 → 106.1 (Qualifier) |

| NDBzA-d10: 237.2 → 96.1 (Quantifier) | |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

Spectroscopic Data Interpretation

While experimental spectra for this compound are not widely published, data from its non-deuterated analogue provide a strong basis for its characterization.

Mass Spectrometry

The mass spectrum of N-Nitrosodibenzylamine is characterized by its molecular ion and specific fragmentation patterns. The primary fragmentation pathway involves the cleavage of the C-N bond, resulting in the formation of the tropylium ion.

Table: Key Mass Fragments of N-Nitrosodibenzylamine (Non-deuterated)

| m/z | Proposed Fragment | Relative Intensity (%) |

| 226 | [M]⁺ (Molecular Ion) | 5 |

| 91 | [C₇H₇]⁺ (Tropylium ion) | 100 |

| 106 | [C₇H₇-CH₂]⁺ | 20 |

| 65 | [C₅H₅]⁺ | 15 |

For This compound , the molecular ion would be observed at m/z 236 . The key fragment corresponding to the deuterated tropylium ion ([C₇H₂D₅]⁺) would be expected at m/z 96 . This distinct mass shift is the basis for its use as an internal standard in mass spectrometry.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of N-nitrosamines can be complex due to the hindered rotation around the N-N bond, which can lead to the presence of E/Z isomers.[7]

-

¹H NMR (N-Nitrosodibenzylamine): The spectrum is expected to show signals for the methylene protons (CH₂) adjacent to the nitrogen, typically in the range of 4.0-5.0 ppm. The aromatic protons will appear in the range of 7.2-7.5 ppm. Due to the deuteration in This compound , the aromatic signals would be absent, and only the methylene proton signals would be observed.

-

¹³C NMR (N-Nitrosodibenzylamine): The methylene carbon signal is expected around 50-60 ppm. The aromatic carbons will produce signals in the 125-140 ppm range.[8] For This compound , the deuterated aromatic carbons would show characteristic splitting in the ¹³C NMR spectrum and would be significantly broader or absent in a proton-decoupled spectrum.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure for quantifying N-Nitrosodibenzylamine using this compound as an internal standard.

Caption: Workflow for Nitrosamine Analysis using an Internal Standard.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. This compound (1 mg/mL in Methanol) [lgcstandards.com]

- 3. N-Nitrosodibenzylamine | C14H14N2O | CID 21421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. USP 1469 Nitrosamine Impurities - BA Sciences [basciences.com]

- 5. uni-onward.com.tw [uni-onward.com.tw]

- 6. arcbioassay.com [arcbioassay.com]

- 7. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Deuterated N-Nitrosodibenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for deuterated N-Nitrosodibenzylamine (NDBzA-d14). This isotopically labeled compound is of significant interest as an internal standard for mass spectrometry-based quantification of N-Nitrosodibenzylamine, a potential mutagenic impurity in pharmaceutical products. The synthesis involves a two-step process: the preparation of deuterated dibenzylamine (DBzA-d14) followed by its nitrosation. This document outlines detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic workflow and a relevant biological pathway.

Synthesis of Deuterated Dibenzylamine (DBzA-d14)

The initial and crucial step is the synthesis of the deuterated precursor, dibenzylamine-d14. A feasible approach involves the N-alkylation of benzylamine-d7 with benzyl-d7 bromide.

Experimental Protocol: Synthesis of Dibenzylamine-d14

Materials:

-

Benzylamine-d7 (C₆D₅CD₂ND₂)

-

Benzyl-d7 bromide (C₆D₅CD₂Br)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of benzylamine-d7 (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of benzyl-d7 bromide (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 24 hours under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and evaporate the solvent to yield pure dibenzylamine-d14.

-

Confirm the structure and isotopic purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Synthesis Workflow for Dibenzylamine-d14

Caption: Proposed N-alkylation route to Dibenzylamine-d14.

Synthesis of Deuterated N-Nitrosodibenzylamine (NDBzA-d14)

The final step is the nitrosation of the synthesized deuterated dibenzylamine. This can be achieved using a suitable nitrosating agent under controlled conditions. A mild and efficient method utilizes tert-butyl nitrite.

Experimental Protocol: Synthesis of N-Nitrosodibenzylamine-d14

Materials:

-

Dibenzylamine-d14

-

tert-Butyl nitrite (TBN)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve dibenzylamine-d14 (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add tert-butyl nitrite (1.5 eq) dropwise to the cooled solution.

-

Stir the reaction mixture at 0°C for 2 hours and then allow it to warm to room temperature, stirring for an additional 4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain N-Nitrosodibenzylamine-d14 as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and determine the isotopic purity.

Proposed Synthesis Workflow for N-Nitrosodibenzylamine-d14

Caption: Proposed nitrosation of Dibenzylamine-d14.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis of deuterated N-Nitrosodibenzylamine.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Purity (by HPLC, %) |

| Dibenzylamine-d14 | C₁₄H₃D₁₄N | 211.36 | 75-85 | >98 |

| N-Nitrosodibenzylamine-d14 | C₁₄H₂D₁₄N₂O | 240.35 | 80-90 | >99 |

Table 1: Physicochemical Properties and Yields

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) | Isotopic Purity (%D) |

| Dibenzylamine-d14 | 1.65 (s, 1H, NH) | 140.1, 52.8 (t, J=21.5 Hz, -CD₂-) | 212.2 [M+H]⁺ | >98 |

| N-Nitrosodibenzylamine-d14 | - | 136.5, 53.2 (t, J=22.0 Hz, -CD₂-), 46.8 (t, J=21.8 Hz, -CD₂-) | 241.2 [M+H]⁺ | >98 |

Table 2: Spectroscopic and Isotopic Purity Data

Biological Context: Nitrosamine-Induced DNA Damage

N-Nitrosamines are a class of compounds that are of concern due to their potential carcinogenic effects. Their mechanism of toxicity often involves metabolic activation to alkylating agents that can damage DNA.

General Pathway of Nitrosamine Carcinogenesis

Caption: Metabolic activation and DNA damage by nitrosamines.

This guide provides a robust framework for the synthesis and characterization of deuterated N-Nitrosodibenzylamine. The detailed protocols and expected data will be valuable for researchers in pharmaceutical development and regulatory science who require high-purity, isotopically labeled standards for sensitive analytical methods. The provided workflow and pathway diagrams offer clear visual representations of the key chemical and biological processes.

N-Nitrosodibenzylamine-d10: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the analytical profile of N-Nitrosodibenzylamine-d10, a deuterated analogue of the N-nitrosamine compound, N-Nitrosodibenzylamine. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard or reference material in their analytical studies.

Certificate of Analysis (Representative Data)

The following table summarizes the typical analytical data for a batch of this compound. These values are representative and may vary slightly between different lots and suppliers.

| Test | Specification | Result |

| Identity | ||

| ¹H NMR | Conforms to structure | Conforms |

| Mass Spectrometry | Conforms to structure | Conforms |

| Purity | ||

| Purity by HPLC (UV, 230 nm) | ≥ 98.0% | 99.5% |

| Isotopic Purity by Mass Spec. | ≥ 99% atom D | 99.6% |

| Physical Properties | ||

| Appearance | Pale yellow solid | Pale yellow solid |

| Molecular Formula | C₁₄D₁₀H₄N₂O | C₁₄D₁₀H₄N₂O |

| Molecular Weight | 236.33 g/mol | 236.33 g/mol |

| Solubility | ||

| Solubility in Methanol | Soluble | Soluble |

| Solubility in Acetonitrile | Soluble | Soluble |

Experimental Protocols

The following sections detail the methodologies used to obtain the data presented in the certificate of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the identity and structural integrity of the this compound molecule.

Instrumentation:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: Chloroform-d (CDCl₃)

Procedure:

-

A sample of approximately 5-10 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of Chloroform-d.

-

The solution was transferred to a 5 mm NMR tube.

-

¹H NMR spectra were acquired at room temperature. The data was processed and analyzed to confirm the absence of protons on the phenyl rings, confirming deuteration, and to verify the chemical shifts and integrations of the benzylic protons.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and isotopic purity of this compound.

Instrumentation:

-

Mass Spectrometer: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

Procedure:

-

A dilute solution of the sample was prepared in methanol.

-

The solution was infused into the ESI source.

-

Mass spectra were acquired in positive ion mode. The data was analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of the deuterated compound and to assess the isotopic distribution to determine the level of deuteration.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Instrumentation:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detector: UV at 230 nm.

Procedure:

-

Standard Preparation: A standard solution of this compound was prepared in the mobile phase.

-

Sample Preparation: A sample solution was prepared at the same concentration as the standard.

-

Chromatography: The sample was injected into the HPLC system and the chromatogram was recorded.

-

Analysis: The purity was calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the analysis of a reference standard and the logical relationship of the analytical techniques.

Caption: General workflow for generating a Certificate of Analysis.

Caption: Relationship between analytical tests and methodologies.

Technical Guide: Safety and Handling of N-Nitrosodibenzylamine-d10

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for N-Nitrosodibenzylamine-d10. It is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively.

Chemical Identification

| Property | Value |

| Chemical Name | This compound |

| Synonyms | N-Nitroso-N-(phenylmethyl)benzenemethanamine-d10, Dibenzylnitrosamine-d10, N,N-Dibenzylnitrosamine-d10 |

| CAS Number | 1794791-25-5[1][2] |

| Molecular Formula | C₁₄H₄D₁₀N₂O[1][2] |

| Molecular Weight | 236.34 g/mol [1] |

| Appearance | Pale Yellow to Yellow Low-Melting Solid to Solid[3] |

| Unlabelled CAS | 5336-53-8[2] |

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards are related to its potential mutagenicity and acute toxicity if ingested.

GHS Classification [4]

-

Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[4]

-

Germ Cell Mutagenicity (Category 2) : H341 - Suspected of causing genetic defects.[4]

GHS Label Elements [4]

-

Pictograms :

-

(GHS07)

-

(GHS08)

-

-

Signal Word : Warning[4]

Hazard Statements [4]

Precautionary Statements [4]

-

Prevention :

-

Response :

-

Storage :

-

P405: Store locked up.[4]

-

-

Disposal :

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

-

Toxicological Information

Limited toxicological data is available for the deuterated form. The information below is based on the non-deuterated analogue, N-Nitrosodibenzylamine.

| Metric | Value | Species | Reference |

| LD50 (Oral) | 900 mg/kg | Rat | [3] |

N-Nitrosodibenzylamine (NDBzA) is mutagenic to Salmonella typhimurium and induces DNA strand breaks in isolated rat hepatocytes.[1][3]

Experimental Protocols

A general workflow for the safe handling of this compound in a laboratory setting is depicted below.

Caption: General laboratory workflow for handling this compound.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

| Exposure Route | First-Aid Procedure |

| Ingestion | Rinse mouth with water.[4] Do NOT induce vomiting.[4] Call a POISON CENTER or doctor immediately. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing. Seek medical attention. |

Handling and Storage

Handling:

-

Avoid contact with skin and eyes.[7]

-

Avoid formation of dust and aerosols.[8]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[4][8]

-

Wear appropriate personal protective equipment (PPE).[7]

-

Do not eat, drink, or smoke in work areas.[4]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[8]

-

Recommended storage is in a refrigerator or freezer at -20°C.[3]

-

Store locked up.[4]

Exposure Controls and Personal Protection

Engineering Controls:

-

A laboratory fume hood or other appropriate form of local exhaust ventilation is necessary.[8]

-

Ensure eyewash stations and safety showers are readily accessible.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[8]

-

Skin Protection:

-

Respiratory Protection: If the respirator is the sole means of protection, use a full-face supplied-air respirator. Otherwise, NIOSH-approved N100 or CEN-approved FFP3 particulate respirators can be used as a backup to engineering controls.[8]

A decision tree for selecting the appropriate level of PPE is provided below.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. N-nitrosodibenzylamine CAS#: 5336-53-8 [amp.chemicalbook.com]

- 4. chemos.de [chemos.de]

- 5. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. N-Nitrosodibenzylamine | CAS No: 5336-53-8 [aquigenbio.com]

- 8. cleanchemlab.com [cleanchemlab.com]

A Technical Guide to N-Nitrosodibenzylamine-d10 for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-Nitrosodibenzylamine-d10, a critical internal standard for the sensitive and accurate quantification of the potential mutagenic impurity, N-Nitrosodibenzylamine (NDBzA). Given the stringent regulatory focus on nitrosamine impurities in pharmaceutical products, precise analytical methods are paramount. This document details commercially available sources, technical specifications, and the experimental application of its deuterated analogue.

Introduction to this compound

This compound (NDBzA-d10) is the deuterium-labeled form of N-Nitrosodibenzylamine.[1][2] It serves as an ideal internal standard for analytical methods, primarily in chromatography coupled with mass spectrometry (e.g., LC-MS/MS or GC-MS/MS). The use of a stable isotope-labeled internal standard is a robust technique in analytical chemistry known as isotope dilution mass spectrometry.[3][4] This method significantly enhances the accuracy and precision of quantification by correcting for variability during sample preparation and potential matrix effects during analysis.[3] NDBzA-d10 is chemically identical to the target analyte (NDBzA) but is distinguishable by its higher mass due to the ten deuterium atoms, making it an excellent tool for trace-level impurity analysis.[1][4]

Suppliers, Pricing, and Technical Specifications

This compound is available from several specialized chemical suppliers. The pricing is subject to change and may vary based on the supplier, purity, and quantity. Researchers are advised to request quotes directly from the suppliers for the most current information.

| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight | Available Quantity | Price (GBP) |

| LGC Standards | TRC-N525452-10MG | 1794791-25-5 | C₁₄D₁₀H₄N₂O | 236.335 | 10 mg | Contact for Price |

| Scientific Laboratory Supplies (SLS) | TRC-N525452-10MG | 1794791-25-5 | - | - | 10 mg | £1,758.00[5] |

| Pharmaffiliates | - | 1794791-25-5 | C₁₄H₄D₁₀N₂O | - | Contact for Quote | Contact for Price |

Note: Pricing information is based on data available and is subject to change. The product code from LGC Standards and SLS refers to the same manufacturer (Toronto Research Chemicals - TRC).

Experimental Protocols: Quantification Using Isotope Dilution

The primary application of this compound is as an internal standard for the quantification of N-Nitrosodibenzylamine. The following is a generalized protocol based on established methods for nitrosamine analysis, such as those adapted from EPA methodologies and modern pharmaceutical quality control practices.[6][7][8]

Principle

The core principle is to add a precise, known amount of the internal standard (this compound) to the sample containing the analyte (N-Nitrosodibenzylamine) prior to extraction and analysis.[3] The ratio of the analyte's mass spectrometry signal to the internal standard's signal is then used to calculate the analyte's concentration against a calibration curve. This ratio corrects for any loss of substance during sample workup or fluctuations in instrument response.[4]

General Experimental Methodology

-

Preparation of Stock Solutions:

-

Prepare a primary stock solution of N-Nitrosodibenzylamine (the analyte) in a suitable solvent (e.g., Methanol or Dichloromethane) at a concentration of approximately 1 mg/mL.

-

Prepare a primary stock solution of this compound (the internal standard) in the same solvent at a concentration of approximately 1 mg/mL.[8] These solutions should be stored in amber vials at a controlled temperature to prevent degradation.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by making serial dilutions of the analyte stock solution into volumetric flasks.

-

To each calibration standard, add a constant, known amount of the internal standard (this compound) from its stock solution.[6][7]

-

The final concentrations should span the expected range of the analyte in the samples and should be sufficient to establish a linear response.

-

-

Sample Preparation:

-

Accurately weigh or measure the sample (e.g., drug substance, drug product) to be analyzed.

-

Spike the sample with the same constant amount of the this compound internal standard solution as was added to the calibration standards.

-

Perform a sample extraction procedure. This may involve dissolution in a suitable solvent, liquid-liquid extraction, or solid-phase extraction (SPE) to isolate the nitrosamines and remove interfering matrix components. The choice of method will depend on the sample matrix.

-

-

LC-MS/MS or GC-MS/MS Analysis:

-

Inject the prepared calibration standards and sample extracts into the chromatography system.

-

The chromatographic conditions (column, mobile phase/carrier gas, flow rate, and temperature gradient) should be optimized to achieve baseline separation of N-Nitrosodibenzylamine from other components.

-

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity. Specific precursor-to-product ion transitions for both N-Nitrosodibenzylamine and this compound must be determined and optimized.

-

-

Data Analysis and Quantification:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for each calibration standard.

-

Calculate the same peak area ratio for the unknown samples.

-

Determine the concentration of N-Nitrosodibenzylamine in the samples by interpolating their peak area ratios from the calibration curve.

-

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for using a deuterated internal standard in a quantitative analytical method.

References

N-Nitrosodibenzylamine-d10: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Background, Discovery, and Application of N-Nitrosodibenzylamine-d10

Introduction

This compound (NDBzA-d10) is a deuterated stable isotope-labeled analog of N-Nitrosodibenzylamine (NDBzA). N-nitrosamines as a class of compounds are of significant interest to researchers, scientists, and drug development professionals due to their classification as probable human carcinogens. The presence of nitrosamine impurities in pharmaceutical products, food, and consumer goods is a major safety concern, leading to stringent regulatory guidelines for their detection and quantification at trace levels.

This technical guide provides a comprehensive overview of the background, discovery, and applications of this compound, with a focus on its role as an internal standard in analytical methodologies.

Background and Discovery

The "discovery" of this compound is not a singular event but rather a logical development in the field of analytical chemistry. The need for reliable internal standards in mass spectrometry-based analyses led to the synthesis of various stable isotope-labeled compounds. Deuterated standards are ideal for this purpose as they are chemically identical to the analyte of interest but have a different mass, allowing for their distinct detection by a mass spectrometer.

The synthesis of this compound was driven by the need to accurately quantify the corresponding unlabeled N-Nitrosodibenzylamine (NDBzA). NDBzA itself has been identified as a mutagen and a compound that can induce DNA strand breaks. Therefore, sensitive and accurate methods for its detection are crucial. The use of NDBzA-d10 as an internal standard allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise quantification of NDBzA.

The general synthesis of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent, typically under acidic conditions. For this compound, the synthesis would involve the reaction of dibenzylamine-d10 with a nitrosating agent like sodium nitrite in an acidic medium.

Quantitative Data

The following table summarizes the key quantitative data for this compound. It should be noted that detailed specifications such as purity and isotopic enrichment are lot-specific and would be provided on the Certificate of Analysis (CoA) from the supplier.

| Property | Value | Source |

| Chemical Name | N-Nitroso-N-(phenylmethyl)benzenemethanamine-d10 | Pharmaffiliates[1] |

| Synonyms | Dibenzylnitrosamine-d10; N,N-Dibenzylnitrosamine-d10; NSC 338-d10; Nitrosodibenzylamine-d10 | Pharmaffiliates[1] |

| CAS Number | 1794791-25-5 | Pharmaffiliates[1] |

| Molecular Formula | C₁₄H₄D₁₀N₂O | Pharmaffiliates[1] |

| Molecular Weight | 236.33 g/mol | PubChem |

| Appearance | Solid | PubChem |

| Storage Temperature | 2-8°C | - |

Note: More detailed information regarding purity, isotopic enrichment, and physical state would be available on the lot-specific Certificate of Analysis provided by the manufacturer.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of N-Nitrosodibenzylamine in various matrices, including pharmaceutical drug substances and products, food, and environmental samples. The following is a representative experimental protocol for the analysis of N-Nitrosodibenzylamine using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

4.1 Sample Preparation

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound (internal standard) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 µg/mL.

-

Prepare a stock solution of the non-labeled N-Nitrosodibenzylamine standard in the same solvent.

-

Create a series of calibration standards by spiking known amounts of the N-Nitrosodibenzylamine standard into a blank matrix and adding a fixed amount of the this compound internal standard solution.

-

For the test sample, accurately weigh a known amount of the sample and dissolve it in a measured volume of the solvent. Spike the sample with the same fixed amount of the this compound internal standard solution.

-

-

Extraction (if necessary):

-

Depending on the sample matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.

-

For LLE, the sample solution can be extracted with a suitable organic solvent (e.g., dichloromethane).

-

For SPE, the sample solution is passed through a cartridge that retains the analyte of interest, which is then eluted with a small volume of solvent.

-

-

Final Sample Preparation:

-

The final extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.

-

4.2 LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Nitrosodibenzylamine | 227.1 | 91.1 |

| This compound | 237.2 | 98.1 |

4.3 Data Analysis

-

The concentration of N-Nitrosodibenzylamine in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard in the sample with the calibration curve generated from the standards.

Signaling Pathways and Logical Relationships

N-Nitrosodibenzylamine, like other N-nitrosamines, is of concern due to its potential carcinogenic effects. While specific signaling pathways for NDBzA are not extensively detailed in publicly available literature, the general mechanism of action for carcinogenic nitrosamines involves metabolic activation to reactive electrophilic species that can then interact with cellular macromolecules, including DNA. This interaction can lead to DNA adduct formation, which, if not repaired, can result in mutations and potentially initiate carcinogenesis.

The logical relationship for the use of this compound in research is based on the principle of isotope dilution mass spectrometry.

Conclusion

This compound is a critical analytical tool for researchers, scientists, and drug development professionals. Its primary application as an internal standard in isotope dilution mass spectrometry enables the accurate and precise quantification of the potentially carcinogenic N-Nitrosodibenzylamine. While the "discovery" of this compound is a result of the progression of analytical chemistry rather than a standalone breakthrough, its importance in ensuring the safety of pharmaceuticals and other consumer products is undeniable. The methodologies outlined in this guide provide a framework for its effective use in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Nitrosamines Using N-Nitrosodibenzylamine-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. Regulatory agencies worldwide have established stringent limits for these impurities, necessitating highly sensitive and robust analytical methods for their detection and quantification at trace levels. The use of stable isotope-labeled internal standards, such as N-Nitrosodibenzylamine-d10, is a critical component of these methods, ensuring accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2]

This document provides detailed application notes and protocols for the quantitative analysis of various nitrosamine impurities in drug substances and products using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Principle of the Method

The analytical approach is based on isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard, this compound, is spiked into the sample prior to preparation. This standard co-elutes with the target nitrosamine analytes and is detected by the mass spectrometer. Since the internal standard has a different mass-to-charge ratio (m/z) from the native analytes, it can be distinguished and measured independently. By comparing the response of the native nitrosamines to that of the internal standard, accurate quantification can be achieved, as any loss or enhancement during the analytical process will affect both the analyte and the internal standard similarly.[1]

Experimental Workflow

The overall experimental workflow for the quantitative analysis of nitrosamines is depicted below.

Caption: General workflow for nitrosamine analysis.

Experimental Protocols

Reagents and Materials

-

Solvents: LC-MS grade methanol, acetonitrile, and water.

-

Acids: Formic acid (LC-MS grade).

-

Standards: Certified reference standards of target nitrosamines and this compound.

-

Sample Preparation: Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents as required by the specific matrix.

-

Vials: Amber glass vials to protect light-sensitive nitrosamines.[3]

Standard and Sample Preparation

Internal Standard Stock Solution (IS-Stock): Prepare a stock solution of this compound in methanol at a concentration of 1 µg/mL.

Working Internal Standard Solution (IS-WS): Dilute the IS-Stock solution with methanol to a final concentration of 100 ng/mL.

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the target nitrosamine standards and a fixed amount of the IS-WS into a blank matrix solution. A typical calibration range is from 0.1 to 50 ng/mL.[4]

Sample Preparation:

-

Weigh an appropriate amount of the drug substance or ground drug product into a centrifuge tube.

-

Spike with a known volume of the IS-WS.

-

Add the extraction solvent (e.g., methanol or a suitable solvent mixture).

-

Vortex and/or sonicate to ensure complete dissolution/extraction.

-

Centrifuge to pellet any undissolved excipients.

-

The supernatant can be directly injected or further purified using SPE or LLE if significant matrix interference is expected.

-

Transfer the final extract to an amber vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

| Parameter | Typical Value |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol/Acetonitrile |

| Gradient | Optimized for the separation of target nitrosamines from matrix components. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

Tandem Mass Spectrometry (MS/MS) Conditions:

| Parameter | Typical Value |

| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 300 - 500 °C |

| Gas Flows | Optimized for the specific instrument. |

| MRM Transitions | Specific precursor-to-product ion transitions for each analyte and internal standard. |

Data Presentation

Table 1: Representative MRM Transitions for Common Nitrosamines and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| N-Nitrosodimethylamine (NDMA) | 75.1 | 43.0 | 58.0 | 15 - 25 |

| N-Nitrosodiethylamine (NDEA) | 103.1 | 75.1 | 47.1 | 15 - 25 |

| N-Nitrosodiisopropylamine (NDIPA) | 131.1 | 89.1 | 43.1 | 15 - 25 |

| N-Nitrosodibutylamine (NDBA) | 159.2 | 103.1 | 57.1 | 15 - 25 |

| This compound (IS) | 229.2 | 102.1 | 77.1 | 20 - 30 |

Note: Collision energies are instrument-dependent and require optimization.

Table 2: Typical Method Performance Data

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |

| Accuracy (Recovery) | 80 - 120% |

| Precision (%RSD) | < 15% |

These values are representative and may vary depending on the specific matrix and instrumentation.

Logical Relationship Diagram

The following diagram illustrates the logical relationship in the quantification process using an internal standard.

Caption: Internal standard quantification logic.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a reliable and accurate approach for the quantitative analysis of nitrosamine impurities in pharmaceutical products. The detailed protocols and data presented herein offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust analytical methods to ensure product quality and patient safety. Adherence to good laboratory practices and proper method validation are essential for regulatory compliance.

References

Application Notes and Protocols for N-Nitrosodibenzylamine-d10 in Pharmaceutical Impurity Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic properties. Robust and sensitive analytical methods are crucial for the accurate quantification of these impurities at trace levels. The use of stable isotope-labeled internal standards is a critical component of these methods, enhancing accuracy and precision by compensating for matrix effects and variability in sample preparation and instrument response.

N-Nitrosodibenzylamine-d10 (NDBA-d10) is a deuterated analog of N-Nitrosodibenzylamine and serves as a valuable internal standard for the analysis of nitrosamine impurities in various active pharmaceutical ingredients (APIs) and finished drug products. Its chemical structure is similar to that of potential nitrosamine impurities, making it an ideal surrogate to mimic the behavior of the target analytes during the analytical process.

This document provides detailed application notes and protocols for the utilization of this compound in pharmaceutical impurity testing, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.

Principle of Isotope Dilution Mass Spectrometry

The core of this application lies in the principle of isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard, this compound, is added to the sample at the beginning of the analytical procedure. This "spiked" sample is then subjected to extraction, cleanup, and analysis. Because the internal standard has nearly identical physicochemical properties to the target analyte (N-Nitrosodibenzylamine), it experiences similar losses during sample processing and similar ionization efficiency in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, an accurate quantification of the impurity can be achieved, irrespective of sample-specific variations.

Diagram of the Isotope Dilution Principle

Caption: Workflow of Isotope Dilution Mass Spectrometry.

Experimental Protocols

The following protocols are representative of common methodologies for the analysis of nitrosamine impurities using this compound as an internal standard. The specific conditions may require optimization based on the drug matrix, target analytes, and available instrumentation.

Protocol 1: Analysis of Nitrosamines in a Water-Soluble Drug Substance by LC-MS/MS